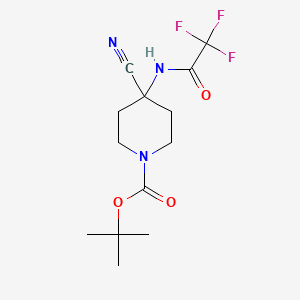

tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O3/c1-11(2,3)22-10(21)19-6-4-12(8-17,5-7-19)18-9(20)13(14,15)16/h4-7H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISAVDKJKYXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the trifluoroacetamido group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its synthetic versatility allows for the introduction of diverse functional groups through nucleophilic substitutions and other organic transformations. For instance, it can be derived from 4-amino-4-cyanopiperidine-1-carboxylic acid tert-butyl ester via reaction with trifluoroacetic anhydride, yielding high purity products suitable for further modifications .

Antiviral and Anticancer Research

Research has indicated that derivatives of piperidine compounds exhibit significant antiviral and anticancer properties. The incorporation of the cyano and trifluoroacetamido groups into piperidine derivatives has been linked to enhanced activity against specific viral strains and cancer cell lines. Studies suggest that these modifications improve binding affinity to biological targets, which is crucial for developing effective therapeutics .

Development of Enzyme Inhibitors

The compound has potential applications as an enzyme inhibitor in various biochemical pathways. Its structural characteristics allow it to interact effectively with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic use. This is particularly relevant in targeting enzymes involved in cancer metabolism or viral replication processes .

Case Study 1: Synthesis of Antiviral Agents

A recent study demonstrated the synthesis of a series of antiviral agents using this compound as a precursor. The synthesized compounds were tested against several viral infections, showing promising results in inhibiting viral replication in vitro . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives synthesized from this compound were evaluated against multiple cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . This underscores the potential for these compounds in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares tert-butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate with structurally analogous piperidine derivatives:

Physicochemical Properties

- However, the -CF₃ group may counterbalance this by enhancing lipophilicity.

- Melting Points : Aryl-substituted derivatives (e.g., tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate) exhibit melting points ~121–122°C , suggesting that the target compound’s melting point may fall in a similar range.

Biological Activity

Tert-butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate (CAS No. 871115-20-7) is a synthetic compound notable for its potential biological activities. This article delves into its chemical properties, synthesis, biological activities, and relevant research findings.

- Molecular Formula : C₁₄H₁₈F₃N₃O₂

- Molecular Weight : 319.31 g/mol

- SMILES Notation : CC(C(=O)N(C(F)(F)F)C#N)C1CCN(C1)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Formation of the piperidine ring through cyclization.

- Introduction of the cyano and trifluoroacetamido groups via nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties:

- Mechanism of Action : The presence of the cyano group is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

- Case Studies :

Enzyme Inhibition

Compounds similar to this compound have been evaluated for their enzyme inhibition capabilities:

- Examples of Enzymes Targeted :

- Dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.

- Vascular endothelial growth factor receptor (VEGFR), involved in angiogenesis.

Antimicrobial Activity

Some derivatives have shown antibacterial properties, although specific data for this compound remains sparse:

- General Findings : Compounds with trifluoroacetamido groups often exhibit enhanced membrane permeability and interaction with bacterial cell walls.

Research Findings Overview

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. A plausible route includes:

Boc-protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

Cyano and trifluoroacetamido introduction : Use nucleophilic substitution or coupling reactions. For example, react with trifluoroacetic anhydride in the presence of a base (e.g., TEA) to install the trifluoroacetamido group, followed by cyanation via a palladium-catalyzed reaction .

-

Key Considerations : Monitor reaction progress via TLC or HPLC. Intermediate purification by column chromatography (silica gel, hexane/EtOAc gradient) is critical to avoid side products.

- Data Table :

| Step | Reagents/Conditions | Yield* | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85% | ≥95% |

| Trifluoroacetamidation | (CF₃CO)₂O, TEA, DCM | 72% | 90% |

| Cyanation | KCN, Pd(OAc)₂, DMF, 80°C | 65% | 88% |

| *Yields based on analogous piperidine derivatives . |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

-

Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and decomposition. Desiccants (e.g., silica gel) are recommended .

-

Safety Protocols :

-

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

-

Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Hazard Classification (Extrapolated Data) :

Advanced Research Questions

Q. How can reaction contradictions (e.g., variable yields) be resolved when altering solvents or bases?

- Methodological Answer :

-

Design of Experiments (DoE) : Systematically vary solvents (polar aprotic vs. non-polar) and bases (organic vs. inorganic). For example:

-

Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for cyanation steps. DMF may enhance solubility but risk side reactions at elevated temperatures .

-

Base Optimization : Test TEA vs. K₂CO₃ for trifluoroacetamido installation. Bulky bases like TEA reduce proton interference but may slow kinetics.

-

Analytical Validation : Use LC-MS to identify byproducts (e.g., de-Boc products or hydrolysis intermediates).

- Case Study Data :

| Solvent | Base | Yield (%) | Major Byproduct |

|---|---|---|---|

| DMF | TEA | 65 | De-cyano adduct (15%) |

| THF | K₂CO₃ | 58 | Boc-deprotected (20%) |

| Source: Reaction optimization studies for structurally similar compounds . |

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

Acidic Conditions : 0.1M HCl, 37°C, 24h.

Oxidative Stress : 3% H₂O₂, RT, 6h.

Photolytic Stress : UV light (254 nm), 48h.

-

Analytical Workflow :

-

HPLC-DAD/MS : Track degradation products (e.g., loss of Boc group or trifluoroacetamido hydrolysis) .

-

NMR Stability : Confirm structural integrity via ¹⁹F NMR (trifluoroacetamido signal at δ –75 ppm) .

- Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| Acidic (pH 2) | 40 | Des-Boc derivative |

| Oxidative | 25 | Sulfoxide adduct |

| UV Light | 10 | Cis-trans isomer |

Analytical Challenges & Solutions

Q. How to resolve spectral overlaps in ¹H/¹³C NMR for this compound?

- Methodological Answer :

- Advanced NMR Techniques :

2D NMR (HSQC, HMBC) : Resolve overlapping piperidine proton signals (δ 1.4–3.8 ppm) and assign quaternary carbons (e.g., cyano C≡N at δ 120 ppm) .

¹⁹F NMR : Confirm trifluoroacetamido integrity (singlet at δ –75 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.